![molecular formula C14H17F3N2O2S B2981327 N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 1904413-99-5](/img/structure/B2981327.png)
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-6-(trifluoromethyl)nicotinamide
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Description
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-6-(trifluoromethyl)nicotinamide, also known as TPN-171, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor in many cellular processes, including energy metabolism, DNA repair, and gene expression. Inhibition of NAMPT leads to depletion of cellular NAD+ levels, which can induce cell death in cancer cells.
Scientific Research Applications
- Borate and Sulfonamide Groups : The compound contains both borate and sulfonamide functional groups. It can be synthesized through nucleophilic and amidation reactions .
- Drug Synthesis : Boronic acid compounds, including those with borate linkages, play a crucial role in organic synthesis. They are used to protect diols, participate in asymmetric synthesis (e.g., amino acids), and facilitate reactions like Diels–Alder and Suzuki coupling. Additionally, boric acid derivatives serve as enzyme inhibitors and specific ligand drugs .
- Drug Carriers : Borate linkages are employed in constructing stimulus-responsive drug carriers. These carriers can load anti-cancer drugs, insulin, and genes, releasing them based on environmental cues such as pH, glucose levels, and ATP .
- Hydrogen Peroxide Detection : Boronic acid compounds, including our target compound, can act as fluorescent probes to identify hydrogen peroxide. This property is valuable for monitoring oxidative stress and cellular processes .
- Detection of Sugars, Copper, and Fluoride Ions : The compound’s structure allows it to selectively detect sugars, copper ions, and fluoride ions, making it useful in analytical chemistry and bioimaging .
- Drug Delivery : Boronic ester bonds, found in our compound, are used in constructing drug carriers. These carriers can deliver anticancer drugs, insulin, and genetic material. The controlled release of drugs is achieved by manipulating the formation and rupture of boronic ester bonds in different environments .
- Modification of Macrocycles : The compound’s unique structure opens avenues for modification and application in catalysis and sensing. For instance, selective substitution of its p-fluorine atoms could lead to novel macrocycles with tailored properties .
- Advantages of Borate Linkages : The compound’s borate linkages offer simple construction conditions, good biocompatibility, and responsiveness to microenvironmental changes (e.g., pH, glucose levels, and ATP). These properties are valuable for designing smart drug carriers .
- Characterization : The compound’s crystal structure has been characterized using techniques such as NMR, IR, MS, and single crystal X-ray diffraction. Density functional theory (DFT) calculations validate the consistency between experimental and calculated values .
Organic Synthesis and Drug Intermediates
Fluorescent Probes
Anticancer Research
Catalysis and Sensing
Biocompatibility and Microenvironment Responsiveness
Crystallographic and Conformational Studies
properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2S/c15-14(16,17)12-2-1-10(9-19-12)13(20)18-5-8-22-11-3-6-21-7-4-11/h1-2,9,11H,3-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDOVRDMYAXRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-6-(trifluoromethyl)nicotinamide |
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